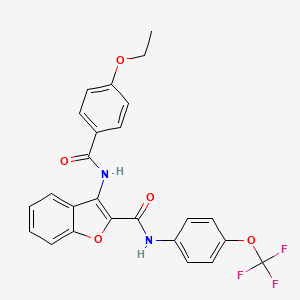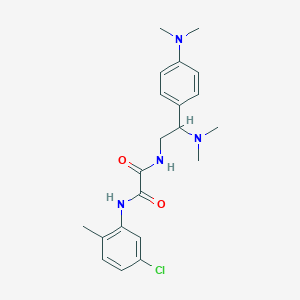
3-Chloro-1-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular weight of 199.56 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, a study describes the synthesis of herbicide candidates containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C5H5ClF3N3/c1-12-3(5(7,8)9)2(10)4(6)11-12/h10H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound have been studied. For example, a study reported the synthesis of herbicide candidates containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The refractive index of similar compounds ranges from 1.5400 to 1.5450 at 20°C .Applications De Recherche Scientifique
Synthesis and Characterization of Pyrazole Derivatives
Researchers have focused on synthesizing pyrazole derivatives due to their potential in medicinal chemistry and material science. For instance, the synthesis of pyrazole derivatives has been explored for their antitumor, antifungal, and antibacterial properties. The process involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to compounds with significant biological activity. Theoretical and experimental analyses, including X-ray crystallography, have been utilized to characterize these compounds, confirming their geometric structures and biological activity potentials (Titi et al., 2020).
Advanced Material Synthesis
The versatility of pyrazole derivatives extends to the synthesis of materials with specific applications. For example, polymer-supported derivatives have been developed for the purification of reaction products in combinatorial chemistry. These polymeric reagents are used to quench excess reactants and remove impurities, simplifying the purification process in the synthesis of complex organic compounds, including pyrazoles (R. J. C. and J. C. Hodges, 1997).
Agricultural Chemistry
In the realm of agricultural chemistry, pyrazole derivatives synthesized from "3-Chloro-1-methyl-1H-pyrazol-5-amine" have been evaluated for their anti-Tobacco Mosaic Virus (TMV) activity. Novel pyrazole amide derivatives have been designed, synthesized, and tested against TMV, showcasing promising in vivo and in vitro activities. These studies not only highlight the potential of pyrazole derivatives in combating plant viruses but also provide a molecular basis for their mechanism of action (Jinjing Xiao et al., 2015).
Mécanisme D'action
While the specific mechanism of action for 3-Chloro-1-methyl-1H-pyrazol-5-amine is not mentioned in the search results, compounds with similar structures have been studied for their biological activities. For instance, pyrazole-containing compounds have been found to exhibit various biological activities, high selectivities, and low toxicities .
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBFVEOMCMLCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2667023.png)
![4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide](/img/structure/B2667028.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2667029.png)

![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2667032.png)
![N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2667033.png)


![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2667037.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2667038.png)

![6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2667043.png)

